4-Amino-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one
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Overview
Description
2’-Deoxycytidine-5’-triphosphate is a nucleotide analog that plays a crucial role in the synthesis of DNA. It is composed of a nucleobase (cytosine) attached to a deoxyribose sugar, which is further linked to a chain of three phosphate groups. This compound is essential for DNA polymerase-driven reactions, such as DNA replication and repair .
Preparation Methods
2’-Deoxycytidine-5’-triphosphate can be synthesized through multiple phosphorylation steps of cytidine. The synthetic route typically involves the deamination of cytidine to form deoxyuridine monophosphate, which is then converted to deoxythymidine triphosphate . Industrial production methods often involve the use of ion exchange chromatography for the isolation of the synthesized nucleotides .
Chemical Reactions Analysis
2’-Deoxycytidine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution: This compound can participate in substitution reactions, particularly in the presence of specific enzymes or catalysts.
Deamination: It is deaminated to form deoxyuridine monophosphate, which can be further converted to other nucleotides.
Common reagents used in these reactions include enzymes like DNA polymerases and deaminases. The major products formed from these reactions are other nucleotides, such as deoxyuridine monophosphate and deoxythymidine triphosphate .
Scientific Research Applications
2’-Deoxycytidine-5’-triphosphate has a wide range of applications in scientific research:
Mechanism of Action
2’-Deoxycytidine-5’-triphosphate exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, allowing for the elongation of the DNA molecule. This compound also acts as an allosteric regulator of deoxycytidylate deaminase, influencing the balance of nucleotide pools within the cell .
Comparison with Similar Compounds
2’-Deoxycytidine-5’-triphosphate is unique compared to other nucleotides due to its specific role in DNA synthesis and regulation. Similar compounds include:
2’-Deoxyuridine-5’-triphosphate: Another nucleotide analog involved in DNA synthesis.
2’-Deoxyadenosine-5’-triphosphate: A nucleotide used in DNA replication.
2’-Deoxyguanosine-5’-triphosphate: Another nucleotide essential for DNA polymerase-driven reactions
These compounds share similar structures but differ in their nucleobases and specific roles in DNA synthesis.
Properties
Molecular Formula |
C9H16N3O13P3 |
---|---|
Molecular Weight |
467.16 g/mol |
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17) |
InChI Key |
RGWHQCVHVJXOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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